3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
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Description
3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C26H30N2O6 and its molecular weight is 466.534. The purity is usually 95%.
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Biological Activity
The compound 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a synthetic derivative that has garnered attention in various biological and medicinal chemistry studies. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) group and cyclobutane framework, suggest potential applications in drug design and development.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, particularly focusing on its interactions with biological systems, potential therapeutic effects, and mechanisms of action.
1. Anticancer Activity
Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance, derivatives with the Fmoc group have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies suggest that it may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death.
3. Enzyme Inhibition
Enzyme inhibition studies reveal that this compound can act as a potent inhibitor of specific proteases and kinases, which are critical in various signaling pathways. This inhibition can lead to altered cellular responses, potentially useful in treating diseases characterized by dysregulated signaling.
Case Studies
Several case studies highlight the biological activity of this compound:
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of the compound and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain modifications enhanced anticancer activity, particularly through apoptosis induction via the mitochondrial pathway.
Case Study 2: Antimicrobial Action
Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting its potential as a new antimicrobial agent.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to mitochondrial membrane potential loss and activation of caspases.
- Cell Cycle Arrest : It has been observed to cause G1/S phase arrest in cancer cells, effectively halting proliferation.
- Antimicrobial Mechanism : The proposed mechanism includes disruption of bacterial membrane integrity and inhibition of essential enzymatic functions within microbial cells.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-25(2,3)34-24(32)28-26(22(29)30)12-16(13-26)14-27-23(31)33-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,27,31)(H,28,32)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRRDVQOTGEKRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.